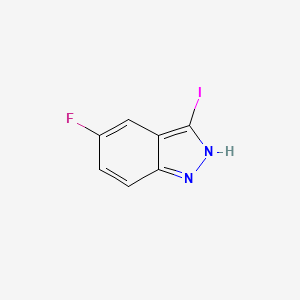

5-Fluoro-3-iodo-1H-indazole

Beschreibung

Significance of Indazole Derivatives in Chemical Science

Indazole derivatives are a critical class of nitrogen-containing heterocyclic compounds, featuring a fused benzene (B151609) and pyrazole (B372694) ring system. nih.gov This core structure is a "privileged scaffold" in drug discovery, meaning it can bind to multiple biological targets with high affinity. The versatility of the indazole nucleus allows for a wide range of chemical modifications, leading to diverse biological activities. nih.gov Consequently, indazole derivatives are integral to the development of new therapeutic agents and are found in numerous FDA-approved drugs. nih.gov They have shown a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anti-HIV properties. nih.govontosight.ai

The specific placement of substituents on the indazole ring system profoundly influences the compound's chemical reactivity and its interaction with biological targets. For instance, modifications at the C3 and C5/C6 positions are known to enhance kinase inhibition and DNA-binding affinity, respectively.

Historical Context of Halogenated Indazoles in Chemical Research

The study of halogenated indazoles has its roots in the broader history of indazole chemistry, which began with Emil Fischer's work in 1883. The deliberate incorporation of halogen atoms, such as fluorine, chlorine, bromine, and iodine, into the indazole structure became a significant area of research in the latter half of the 20th century. This was driven by the understanding that halogenation could dramatically alter a molecule's physicochemical properties.

Key developments in the study of halogenated indazoles include:

1970s-1990s: The development of selective bromination techniques, often using reagents like N-bromosuccinimide (NBS), allowed for more precise functionalization of the indazole core.

2000s: The discovery of halogen bonding as a significant non-covalent interaction in brominated indazoles opened up new possibilities for their use in crystal engineering and rational drug design.

2010s-Present: Advances in transition-metal-catalyzed cross-coupling reactions and other synthetic methodologies have further expanded the toolkit for creating complex halogenated indazole derivatives.

The introduction of fluorine, in particular, has been a major focus due to its ability to enhance properties like metabolic stability, membrane permeability, and binding affinity. The combination of different halogens, as seen in 5-Fluoro-3-iodo-1H-indazole, allows for a multi-faceted approach to molecular design, where one halogen can be used for specific interactions and the other as a handle for further chemical transformations.

Current Research Landscape of this compound

Current research on this compound is vibrant and expanding, primarily centered on its application as a versatile chemical intermediate. chemimpex.com Its unique structure, featuring both a fluorine atom and an iodine atom, makes it a valuable tool for medicinal chemists and materials scientists. chemimpex.comchemimpex.com

The fluorine atom at the 5-position is known to enhance the biological activity and lipophilicity of the molecule. Meanwhile, the iodine atom at the 3-position serves as a convenient handle for a variety of cross-coupling reactions, such as the Suzuki-Miyaura reaction, allowing for the introduction of diverse molecular fragments. mdpi.com This dual functionality makes this compound a key building block in the synthesis of more complex molecules with potential therapeutic applications. chemimpex.comlookchem.com

Recent studies have highlighted its use in the development of:

Anticancer agents: The indazole core is a well-established pharmacophore in oncology, and derivatives of this compound are being investigated as potent inhibitors of protein kinases, such as c-MET, which are implicated in cancer progression. acs.orgnih.gov

Novel materials: The electronic properties conferred by the halogen substituents are being explored for the creation of new organic electronic materials. chemimpex.com

Agrochemicals: There is potential for its use in developing new pesticides and herbicides that can help protect crops. chemimpex.com

Overview of Research Methodologies Applied to this compound

A variety of research methodologies are employed to synthesize, characterize, and evaluate this compound and its derivatives.

Synthesis:

Direct Iodination: A common method for the synthesis of this compound involves the direct iodination of 5-fluoro-1H-indazole. This is often achieved using iodine in the presence of a base like potassium hydroxide (B78521) in a solvent such as dimethylformamide (DMF). mdpi.com Another approach utilizes N-iodosuccinimide (NIS) as the iodinating agent. acs.orgnih.gov

Purification and Characterization:

Chromatography: Techniques like column chromatography are used to purify the synthesized compound.

Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) and Infrared (IR) spectroscopy are essential for confirming the structure of the molecule. mdpi.commdpi.com High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight. mdpi.com

Reactivity and Application Studies:

Cross-Coupling Reactions: The reactivity of the carbon-iodine bond is extensively studied through various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to create new carbon-carbon bonds. mdpi.com

Biological Assays: In medicinal chemistry research, derivatives of this compound are evaluated for their biological activity using a range of in vitro assays, such as enzyme inhibition assays and cell proliferation assays. acs.orgnih.gov

X-ray Crystallography: This technique is used to determine the three-dimensional structure of the compound and its derivatives, providing insights into their binding interactions with biological targets.

Below is a table summarizing the key properties of this compound:

| Property | Value | Source |

| CAS Number | 858629-06-8 | chemsrc.comchemicalbook.comnih.govscbt.comsigmaaldrich.com |

| Molecular Formula | C₇H₄FIN₂ | nih.govscbt.com |

| Molecular Weight | 262.02 g/mol | nih.gov |

| Appearance | Pale brown solid | mdpi.com |

| Melting Point | 158-159 °C | mdpi.com |

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-fluoro-3-iodo-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FIN2/c8-4-1-2-6-5(3-4)7(9)11-10-6/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZUPBTJBMHZBTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNC(=C2C=C1F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50646295 | |

| Record name | 5-Fluoro-3-iodo-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

858629-06-8 | |

| Record name | 5-Fluoro-3-iodo-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Fluoro 3 Iodo 1h Indazole and Its Derivatives

Direct Iodination of Indazole Scaffolds

The introduction of an iodine atom at the C-3 position of the indazole ring is a common and efficient strategy for creating a versatile synthetic handle. chim.it This transformation is typically achieved through electrophilic halogenation on an unprotected indazole scaffold. mdpi.com

Optimization of Reaction Conditions for Iodination at C-3

The direct iodination at the C-3 position of the indazole nucleus is a well-established method. chim.it The reaction is generally performed using molecular iodine (I₂) as the iodinating agent in the presence of a base. chim.itmdpi.com For the synthesis of 5-Fluoro-3-iodo-1H-indazole, the reaction involves treating 5-fluoro-1H-indazole with iodine and potassium hydroxide (B78521) in N,N-dimethylformamide (DMF). nih.gov This standard procedure is effective for a range of C-5 substituted indazoles, consistently yielding the corresponding 3-iodoindazole derivatives. nih.gov

Role of Potassium Hydroxide and DMF in Iodination Synthesis

In the direct iodination of indazoles, potassium hydroxide (KOH) and N,N-dimethylformamide (DMF) play crucial roles. chim.itmdpi.com KOH acts as a base, deprotonating the N-1 position of the indazole ring. This increases the electron density of the heterocyclic system, making the C-3 position more nucleophilic and susceptible to electrophilic attack by iodine. chim.it DMF serves as a polar aprotic solvent, effectively dissolving the indazole substrate and the reagents, which facilitates a homogenous reaction mixture and promotes the reaction. nih.govmdpi.com The combination of I₂, KOH, and DMF provides a robust system for the C-3 iodination of indazoles. mdpi.commdpi.com

Yields and Efficiency of Direct Iodination Processes

The direct iodination of 5-substituted indazoles under basic conditions is highly efficient, often resulting in excellent yields. nih.gov For instance, the preparation of this compound from 5-fluoro-1H-indazole proceeds with a yield of 87%. nih.gov This high efficiency is observed across various derivatives, with yields often ranging from 87% to as high as 100% for other substrates like 3-Iodo-5-methoxy-1H-indazole. nih.govnih.gov The process is generally rapid, with reactions often completing within an hour at room temperature. mdpi.commdpi.com

Table 1: Yields of Direct C-3 Iodination of Various 5-Substituted-1H-indazoles

| Starting Indazole | Product | Reagents & Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| 5-Fluoro-1H-indazole | This compound | I₂, KOH, DMF | 87 | nih.gov |

| 5-Nitro-1H-indazole | 3-Iodo-5-nitro-1H-indazole | I₂, KOH, DMF | Not specified, major product | nih.gov |

| 5-Chloro-1H-indazole | 5-Chloro-3-iodo-1H-indazole | I₂, KOH, DMF | 90 | nih.gov |

| 5-Methoxy-1H-indazole | 3-Iodo-5-methoxy-1H-indazole | I₂, KOH, Dioxane | Quantitative | nih.gov |

| 1H-Indazole | 3-Iodo-1H-indazole | I₂, KOH, DMF | Not specified | mdpi.commdpi.com |

Palladium-Catalyzed Cross-Coupling Strategies for this compound Functionalization

The C-3 iodo substituent on the indazole ring is a key functional group for further molecular elaboration through palladium-catalyzed cross-coupling reactions. chim.itmdpi.com These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, allowing for the synthesis of a wide array of functionalized indazole derivatives.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming C-C bonds, pairing an organoboron compound with an organic halide in the presence of a palladium catalyst. mdpi.comsigmaaldrich.com This reaction is highly effective for the functionalization of 3-iodoindazoles, including this compound, allowing for the introduction of various aryl and vinyl groups at the C-3 position. mdpi.comnih.gov The functionalization of indazoles at this position is of significant interest due to the prevalence of 3-substituted indazoles in biologically active molecules. mdpi.com

A specific application of the Suzuki-Miyaura reaction is the C-3 vinylation of 3-iodoindazoles, which provides access to 3-vinylindazoles, valuable synthetic intermediates. nih.gov This transformation can be efficiently achieved by coupling unprotected 3-iodoindazoles with a vinylboron reagent, such as pinacol (B44631) vinyl boronate. nih.gov The reaction is typically catalyzed by a palladium complex, like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), with a base such as sodium carbonate in a solvent like 1,4-dioxane. nih.govnih.gov Microwave irradiation has been shown to expedite this C-3 vinylation process. nih.gov The reaction demonstrates good tolerance for various substituents on the indazole ring, including the electron-withdrawing fluoro group at the C-5 position. nih.gov

Table 2: C-3 Vinylation of 5-Substituted-3-iodoindazoles via Suzuki-Miyaura Coupling

| 3-Iodoindazole Substrate | Product | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| This compound | 5-Fluoro-3-vinyl-1H-indazole | Pinacol vinyl boronate, Pd(PPh₃)₄, Na₂CO₃, 1,4-dioxane, µW, 120 °C | 78 | nih.gov |

| 3-Iodo-5-nitro-1H-indazole | 5-Nitro-3-vinyl-1H-indazole | Pinacol vinyl boronate, Pd(PPh₃)₄, Na₂CO₃, 1,4-dioxane, µW, 120 °C | 86 | nih.gov |

| 5-Bromo-3-iodo-1H-indazole | 5-Bromo-3-vinyl-1H-indazole | Pinacol vinyl boronate, Pd(PPh₃)₄, Na₂CO₃, 1,4-dioxane, µW, 120 °C | 75 | nih.gov |

| 5-Chloro-3-iodo-1H-indazole | 5-Chloro-3-vinyl-1H-indazole | Pinacol vinyl boronate, Pd(PPh₃)₄, Na₂CO₃, 1,4-dioxane, µW, 120 °C | 76 | nih.gov |

| 3-Iodo-5-methyl-1H-indazole | 5-Methyl-3-vinyl-1H-indazole | Pinacol vinyl boronate, Pd(PPh₃)₄, Na₂CO₃, 1,4-dioxane, µW, 120 °C | 79 | nih.gov |

Microwave-Assisted Synthesis for C-3 Vinylation

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates and improving yields. In the context of indazole chemistry, it has been effectively employed for the C-3 vinylation of 3-iodoindazoles via Suzuki-type cross-coupling reactions. This method allows for the rapid and efficient introduction of a vinyl group at the C-3 position, a valuable modification for further synthetic transformations. mdpi.comsemanticscholar.org

Research has demonstrated that various substituents at the C-5 position of the indazole ring are well-tolerated under these conditions. The electronic properties of the C-5 substituent can influence the reaction yield. For instance, substrates with electron-withdrawing groups, such as a nitro group, have been shown to produce excellent yields of the vinylated product. mdpi.com

| C-5 Substituent (R) | Product | Yield (%) |

|---|---|---|

| H | 3-Vinyl-1H-indazole | 75 |

| NO₂ | 5-Nitro-3-vinyl-1H-indazole | 87 |

| Br | 5-Bromo-3-vinyl-1H-indazole | 65 |

| OCH₃ | 5-Methoxy-3-vinyl-1H-indazole | 68 |

| CH₃ | 5-Methyl-3-vinyl-1H-indazole | 72 |

| F | 5-Fluoro-3-vinyl-1H-indazole | 70 |

| Cl | 5-Chloro-3-vinyl-1H-indazole | 69 |

| CN | 3-Vinyl-1H-indazole-5-carbonitrile | 58 |

Regioselectivity in Suzuki-Type Reactions

The regioselectivity of Suzuki-Miyaura cross-coupling reactions is a critical factor in the synthesis of specifically substituted indazole derivatives. When utilizing substrates like this compound, the reaction demonstrates high regioselectivity, with the coupling occurring exclusively at the C-3 position. mdpi.com This specificity is attributed to the greater reactivity of the carbon-iodine bond compared to other potential reaction sites on the indazole ring under the conditions of palladium catalysis. mdpi.com

Even in the presence of other halogens, such as bromine at the C-5 or C-7 position, the Suzuki coupling can be directed. For instance, studies on 5-bromoindazoles have shown that the Suzuki coupling occurs at the C-5 position, indicating that the reaction site is determined by the position of the halogen atom. nih.gov Similarly, the selective bromination of the C-7 position of the indazole ring allows for subsequent Suzuki-Miyaura coupling at that site. nih.gov This predictable regioselectivity makes the Suzuki reaction a reliable tool for the targeted functionalization of the indazole core. The choice of starting material, specifically the location of the halide, dictates the position of arylation or vinylation. mdpi.comnih.gov

Sonogashira Cross-Coupling Reactions

The Sonogashira reaction is a robust method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides, catalyzed by palladium and copper complexes. organic-chemistry.orgnih.gov This reaction is highly valuable for synthesizing 3-alkynylindazole derivatives, which are important intermediates in medicinal chemistry. researchgate.net

The coupling of 3-iodoindazoles with various terminal alkynes proceeds under mild conditions. researchgate.net A crucial aspect of this reaction is the need for protection of the N-1 position of the indazole ring. Without an N-1 protecting group, the coupling reaction at the C-3 position does not proceed effectively. researchgate.net This highlights the importance of substrate design in achieving the desired transformation. The reaction tolerates a range of functional groups on the terminal alkyne partner, allowing for the synthesis of a diverse library of 3-alkynylindazoles. researchgate.net Copper-free Sonogashira protocols have also been developed, offering alternatives that can be advantageous in certain synthetic contexts. nih.gov

Hiyama Cross-Coupling Reactions

The Hiyama coupling is a palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between organosilanes and organic halides. wikipedia.orgorganic-chemistry.org This reaction presents an alternative to other cross-coupling methods, such as the Suzuki reaction. A key feature of the Hiyama coupling is the requirement of an activating agent, typically a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF), to generate a hypervalent silicon species that facilitates transmetalation to the palladium center. organic-chemistry.orgnih.gov

The reaction is applicable to a variety of organic halides, including aryl, vinyl, and alkyl halides, with organoiodides generally providing the best yields. wikipedia.org The organosilane partner can also be varied, though aryltrialkoxysilanes are commonly employed. core.ac.uk While specific examples involving this compound are not prevalent in the literature, the general applicability of the Hiyama coupling to aryl iodides suggests its potential for the C-3 functionalization of the indazole ring. wikipedia.org The reaction's tolerance for a wide range of functional groups makes it a potentially useful tool for the synthesis of complex indazole derivatives. organic-chemistry.org

Buchwald-Hartwig Amination Strategies

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orglibretexts.org This reaction has become a vital tool in organic synthesis, particularly for the preparation of arylamines, which are common motifs in pharmaceuticals. wikipedia.org

This methodology has been successfully applied to the synthesis of 3-aminoindazoles. The reaction involves the coupling of a 3-haloindazole with a primary or secondary amine in the presence of a palladium catalyst and a suitable ligand. nih.gov The choice of ligand is crucial for the success of the reaction and can influence the scope of compatible amine coupling partners. wikipedia.org Bidentate phosphine (B1218219) ligands are often employed to achieve high yields and reaction rates. wikipedia.org The reaction is generally tolerant of a variety of functional groups on both the indazole and amine components. libretexts.org Nickel-catalyzed versions of this amination have also been developed, offering a more earth-abundant metal alternative to palladium and showing high selectivity for aryl iodides. nih.gov

Other Advanced Synthetic Approaches for Indazole Variants

Beyond the functionalization of a pre-formed indazole ring, numerous advanced methods exist for the de novo synthesis of the indazole core itself, allowing for the creation of a wide range of structural variants.

Acid-Base Catalyzed Methods

Acid and base catalysis plays a significant role in several strategies for the synthesis of the indazole heterocyclic system. These methods often involve the cyclization of appropriately substituted precursors. For instance, various N-aryl-1H-indazoles can be synthesized from common arylamino oximes, where the choice of base can selectively promote the formation of indazoles over other potential products like benzimidazoles. organic-chemistry.org

Transition-Metal Catalyzed Methods

Transition-metal catalysis plays a pivotal role in the synthesis of functionalized indazoles, offering efficient and selective routes to these important heterocyclic compounds. nih.gov Various metals, including palladium, copper, rhodium, and cobalt, have been employed to facilitate the construction of the indazole ring and the introduction of substituents. researchgate.netnih.govnih.gov

Rhodium and copper catalysts have been successfully utilized in the synthesis of 1H-indazoles through a sequential C-H bond activation and intramolecular cascade annulation of imidates and nitrosobenzenes. nih.gov While not directly applied to this compound, this methodology highlights the potential of Rh(III)/Cu(II) catalytic systems for constructing the core indazole structure. The reaction typically proceeds at elevated temperatures in a solvent like trifluorotoluene. nih.gov

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions, are instrumental in the derivatization of the indazole nucleus. researchgate.net For instance, a pre-formed 3-iodo-1H-indazole can be coupled with various boronic acids or organostannanes to introduce diverse substituents at the 3-position. researchgate.net This approach is particularly useful for creating complex derivatives of this compound.

Cobalt-catalyzed C-H bond functionalization presents another powerful tool for indazole synthesis. nih.gov Cobalt(III) catalysts can mediate the reaction between azobenzenes and aldehydes to form 2-aryl-2H-indazoles. chemsynthesis.com This method demonstrates the utility of cobalt in facilitating C-H activation and cyclization cascades to build the indazole core. nih.gov

Table 1: Overview of Transition-Metal Catalyzed Methods in Indazole Synthesis

| Catalyst System | Reaction Type | Key Features |

| Rh(III)/Cu(II) | C-H Activation/Annulation | Sequential C-H bond activation and intramolecular cascade. nih.gov |

| Pd(0)/Pd(II) | Cross-Coupling (Suzuki, Stille) | Functionalization of pre-formed indazoles. researchgate.net |

| Co(III) | C-H Functionalization/Addition | C-H bond activation and cyclization cascades. nih.gov |

Green Chemistry Approaches in Indazole Synthesis

While specific green chemistry methodologies for the synthesis of this compound are not extensively documented, the principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds. These approaches aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency.

Key green chemistry principles applicable to indazole synthesis include:

Use of Safer Solvents: Replacing hazardous solvents like DMF with more environmentally benign alternatives.

Catalysis: Employing catalytic methods, as discussed in the previous section, to reduce the need for stoichiometric reagents and minimize waste. nih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Energy Efficiency: Utilizing methods like microwave-assisted synthesis to reduce reaction times and energy consumption.

For example, the development of one-pot syntheses for indazole derivatives, which avoid the isolation and purification of intermediates, aligns with green chemistry principles by reducing solvent usage and waste generation. nih.gov

Multi-step Synthesis for Complex Derivatives

The synthesis of complex derivatives of this compound often requires multi-step sequences to construct the molecule with the desired substitution pattern. These synthetic routes typically involve the initial formation of a substituted indazole core, followed by further functionalization.

A representative multi-step synthesis for a related fluorinated indazole derivative involves the following key transformations:

Bromination: Introduction of a bromine atom to an aromatic precursor. google.com

Amidation: Formation of an amide bond. researchgate.net

Grignard Reaction: Carbon-carbon bond formation using an organomagnesium reagent. researchgate.net

Cyclization: Formation of the indazole ring. google.com

Amine Protection: Masking the reactivity of the indazole nitrogen. researchgate.net

Suzuki Coupling: Palladium-catalyzed cross-coupling to introduce an aryl or heteroaryl group. researchgate.net

Oxidation: Modification of a functional group. researchgate.net

This sequence highlights the versatility of multi-step synthesis in accessing highly functionalized indazole structures. The specific order and choice of reactions can be tailored to achieve the desired target molecule. researchgate.net

Synthetic Routes for Analogs and Precursors of this compound

The synthesis of this compound often relies on the preparation of key precursors and analogs that are subsequently functionalized.

The precursor 5-fluoro-1H-indazole can be synthesized through various methods. One common approach involves the cyclization of a suitably substituted phenylhydrazine (B124118) derivative. An alternative route involves a nucleophilic aromatic substitution (SNAr) reaction. For example, 2-fluoro-5-nitrobenzaldehyde (B1301997) can be reacted with hydrazine (B178648) hydrate (B1144303) to form 5-nitro-1H-indazole, which can then be converted to 5-fluoro-1H-indazole through a series of reactions including reduction of the nitro group and a Sandmeyer reaction. nih.gov

The direct functionalization of the indazole ring is a key strategy for preparing derivatives like this compound. The C-3 position of the indazole ring is particularly amenable to halogenation. chim.it

The iodination of 5-fluoro-1H-indazole at the C-3 position can be achieved using molecular iodine (I₂) in the presence of a base. chim.it Common bases used for this transformation include potassium hydroxide (KOH) and potassium carbonate (K₂CO₃) in a polar solvent such as dimethylformamide (DMF). chim.it This reaction proceeds in good yield and provides a direct route to the 3-iodoindazole scaffold. chim.it

Table 2: Reagents for C-3 Iodination of Indazoles

| Reagent System | Solvent | Reference |

| I₂ / KOH | DMF | chim.it |

| I₂ / K₂CO₃ | DMF | chim.it |

| NIS / KOH | CH₂Cl₂ | chim.it |

In many synthetic sequences involving indazoles, it is necessary to protect the nitrogen atom of the indazole ring to prevent unwanted side reactions during subsequent transformations. google.com A variety of protecting groups can be employed for this purpose.

Common nitrogen protecting groups for indazoles include:

tert-Butoxycarbonyl (Boc): This group is stable under many reaction conditions and can be removed with acid.

Tetrahydropyranyl (THP): Introduced by reacting the indazole with 3,4-dihydro-2H-pyran in the presence of an acid catalyst. google.com It is also acid-labile.

Methyl (Me): A simple and robust protecting group.

The choice of protecting group depends on the specific reaction conditions to be employed in the synthetic sequence. google.com For instance, if a reaction is to be carried out under basic conditions, an acid-labile protecting group like Boc or THP would be suitable. google.com Deprotection is the final step to reveal the N-H of the indazole ring. For example, a THP group can be removed using acidic conditions. google.com

Reactivity and Reaction Mechanisms of 5 Fluoro 3 Iodo 1h Indazole

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) on the indazole ring is influenced by the inherent electron distribution within the bicyclic system and the directing effects of the existing substituents. The indazole nucleus is generally electron-rich, rendering it susceptible to attack by electrophiles. The regioselectivity of these reactions on 5-Fluoro-3-iodo-1H-indazole is determined by the combined electronic and steric influences of the fluorine and iodine atoms.

Conversely, the pyrazole (B372694) part of the indazole ring is generally more reactive towards electrophiles than the benzene (B151609) part. The C3 position is the most electron-rich and typically the most reactive site for electrophilic attack on an unsubstituted indazole. However, in this compound, the C3 position is already occupied by an iodine atom. Therefore, electrophilic substitution will be directed to other positions on the ring.

Considering the directing effects, electrophilic attack is most likely to occur at the C4 or C6 positions of the benzene ring. The precise outcome of a specific electrophilic substitution reaction would depend on the nature of the electrophile and the reaction conditions, with steric hindrance also playing a role.

Nucleophilic Substitution Reactions

The presence of halogen substituents on the indazole ring opens up avenues for nucleophilic substitution reactions. In this compound, the iodine atom at the C3 position is a potential site for nucleophilic attack. The carbon-iodine bond is weaker than a carbon-fluorine bond, making the iodide a better leaving group.

Nucleophilic aromatic substitution (SNAr) is a plausible mechanism for the displacement of the iodide. This mechanism is favored by the presence of electron-withdrawing groups that can stabilize the intermediate Meisenheimer complex. The indazole ring itself, particularly the pyrazole moiety, can help stabilize the negative charge developed during the reaction. The fluorine atom at C5, with its strong electron-withdrawing inductive effect, further activates the ring towards nucleophilic attack.

A variety of nucleophiles, including amines, alkoxides, and thiolates, could potentially displace the iodide at the C3 position to yield a range of functionalized indazole derivatives. The feasibility and rate of these reactions would be dependent on the nucleophilicity of the attacking species, the solvent, and the reaction temperature.

Organometallic Reactions and Catalyst Systems

The carbon-iodine bond at the C3 position of this compound makes it an excellent substrate for a variety of organometallic cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Coupling Mechanisms

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are particularly effective with aryl iodides. The general catalytic cycle for these reactions involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-iodine bond of the this compound, forming a palladium(II) intermediate.

Transmetalation (for Suzuki and similar reactions) or Carbopalladation (for Heck reaction): In a Suzuki coupling, an organoboron compound transfers its organic group to the palladium center. In a Heck reaction, an alkene inserts into the palladium-carbon bond. For a Sonogashira coupling, a copper acetylide typically undergoes transmetalation.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

A specific example is the Suzuki-type cross-coupling reaction of this compound with pinacol (B44631) vinyl boronate. This reaction, catalyzed by tetrakis(triphenylphosphine)palladium(0) in the presence of a base, yields 5-fluoro-3-vinyl-1H-indazole.

Table 1: Example of a Palladium-Catalyzed Suzuki-Type Coupling Reaction

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |

| This compound | Pinacol vinyl boronate | Pd(PPh₃)₄ | Na₂CO₃ | 1,4-Dioxane/Water | 5-Fluoro-3-vinyl-1H-indazole |

Role of the Iodine Substituent in Reactivity

The iodine atom at the C3 position is crucial for the high reactivity of this compound in organometallic coupling reactions. The carbon-iodine bond is relatively weak and highly polarizable, making it susceptible to oxidative addition by a low-valent palladium catalyst. This step is often the rate-determining step in the catalytic cycle. The high reactivity of the C-I bond allows for milder reaction conditions compared to the corresponding bromo or chloro derivatives. This preferential reactivity also allows for selective functionalization at the C3 position, even in the presence of other halogen substituents on the molecule.

Influence of the Fluorine Substituent on Reactivity

The fluorine atom at the C5 position primarily exerts an electronic influence on the reactivity of the molecule. Its strong electron-withdrawing inductive effect (-I effect) deactivates the benzene ring towards electrophilic attack but can activate it towards nucleophilic aromatic substitution. In the context of palladium-catalyzed cross-coupling reactions, the electron-withdrawing nature of the fluorine can have a subtle effect on the rate of oxidative addition. By withdrawing electron density from the indazole ring system, it can make the carbon-iodine bond slightly more electron-deficient and potentially more susceptible to oxidative addition by the electron-rich palladium(0) catalyst. This can, in some cases, lead to faster reaction rates. The presence of the fluorine atom can also influence the physical and chemical properties of the final products, such as their lipophilicity and metabolic stability, which is of particular interest in medicinal chemistry.

Reaction Kinetics and Thermodynamics in Derivatization

Detailed kinetic and thermodynamic studies specifically for the derivatization of this compound are not extensively available in the public domain. However, general principles of reaction kinetics and thermodynamics for the types of reactions it undergoes can be applied.

The nature of the catalyst and ligands: The choice of palladium precursor and the steric and electronic properties of the supporting ligands can significantly impact the rates of oxidative addition and reductive elimination.

The nature of the coupling partners: The reactivity of the organometallic reagent (e.g., boronic acid in a Suzuki coupling) and the steric hindrance around the coupling sites are important.

The reaction conditions: Temperature, solvent, and the choice of base can all affect the reaction kinetics.

The thermodynamics of these reactions are generally favorable, leading to the formation of stable carbon-carbon or carbon-heteroatom bonds. The formation of a strong C-C bond and the regeneration of the stable aromatic indazole system are key driving forces for the completion of the reaction.

In the absence of specific experimental data for this compound, kinetic and thermodynamic parameters would need to be determined empirically for specific derivatization reactions to optimize reaction conditions and yields.

Stereochemical Aspects of Reactions Involving this compound

The stereochemistry of reactions involving this compound is a critical consideration in the synthesis of complex, biologically active molecules where specific three-dimensional arrangements are essential for therapeutic efficacy. While research directly focused on the stereochemical outcomes of reactions with this compound is not extensively detailed in publicly available literature, the principles of stereoselective synthesis applied to analogous indazole derivatives provide a strong framework for understanding its potential stereochemical behavior.

The indazole core of this compound is inherently planar and achiral. However, stereocenters can be introduced through reactions at the C3 position or at the N1 or N2 positions of the indazole ring. The creation of these stereocenters with high levels of control is a key objective in asymmetric synthesis.

One of the most significant advancements in the stereoselective functionalization of indazoles is the development of catalytic enantioselective methods to create chiral centers. For instance, copper-hydride (CuH) catalyzed allylation reactions have been successfully employed to synthesize indazoles with a C3-quaternary chiral center in high enantioselectivity. mit.edunih.gov This methodology utilizes N-(benzoyloxy)indazoles as electrophiles, which, in the presence of a copper catalyst and a chiral phosphine (B1218219) ligand, react with allylic precursors to form C3-allylated indazoles. mit.edunih.gov

The enantioselectivity of these reactions is governed by the formation of a six-membered Zimmerman-Traxler-type transition state. mit.edunih.gov In this transition state, the steric interactions between the ligand, the substrate, and the leaving group dictate the facial selectivity of the nucleophilic attack on the allyl-copper intermediate, leading to the preferential formation of one enantiomer over the other. mit.edu The reaction is broadly applicable to indazoles with various substituents on the benzene ring, suggesting that this compound could be a viable substrate for similar transformations. mit.edunih.gov

The potential for high enantioselectivity in such reactions is demonstrated by the results obtained with structurally related substituted indazoles. For example, the C3-allylation of various N-(benzoyloxy)indazoles has been shown to proceed with excellent yields and enantiomeric excesses (ee).

Below is an interactive data table summarizing the results of CuH-catalyzed C3-allylation for a selection of substituted indazoles, which can be considered analogous to this compound. This data illustrates the potential for achieving high stereocontrol in reactions involving the indazole scaffold.

| Indazole Substrate (Analogous) | Product | Yield (%) | Enantiomeric Excess (ee %) |

| 4-Fluoro-N-(benzoyloxy)indazole | C3-allyl-4-fluoro-1H-indazole | 85 | 95 |

| 5-Chloro-N-(benzoyloxy)indazole | C3-allyl-5-chloro-1H-indazole | 90 | 96 |

| 6-Chloro-N-(benzoyloxy)indazole | C3-allyl-6-chloro-1H-indazole | 88 | 97 |

| 4-Methoxy-N-(benzoyloxy)indazole | C3-allyl-4-methoxy-1H-indazole | 78 | 94 |

| 6-Methylsulfonyl-N-(benzoyloxy)indazole | C3-allyl-6-methylsulfonyl-1H-indazole | 82 | 98 |

| 7-Methyl-N-(benzoyloxy)indazole | C3-allyl-7-methyl-1H-indazole | 89 | 95 |

| Data extrapolated from studies on analogous substituted indazoles. mit.edunih.gov |

The successful application of these stereoselective methods to a range of substituted indazoles underscores the potential for developing chiral derivatives of this compound. The resulting enantiomerically enriched products could serve as valuable building blocks in medicinal chemistry, enabling the exploration of structure-activity relationships where stereochemistry plays a crucial role. Further research into the direct application of such asymmetric catalytic systems to this compound is warranted to fully elucidate its stereochemical reactivity and unlock its potential in the synthesis of novel chiral therapeutic agents.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy of 5-Fluoro-3-iodo-1H-indazole

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering precise information about the chemical environment of magnetically active nuclei.

The ¹H NMR spectrum of this compound provides information on the number, environment, and coupling of protons within the molecule. The spectrum for this compound, recorded in DMSO-d₆, displays distinct signals corresponding to the aromatic protons and the N-H proton of the indazole ring. rsc.org

The broad singlet observed at approximately 13.61 ppm is characteristic of the acidic N-H proton of the indazole ring. rsc.org The aromatic region of the spectrum shows three distinct signals. A doublet of doublets at 7.61 ppm is assigned to the H-7 proton, showing coupling to both H-6 and the fluorine at position 5. rsc.org The H-6 proton appears as a triplet of doublets at 7.32 ppm, coupled to H-7 and the fluorine atom. rsc.org Finally, the H-4 proton is observed as a doublet of doublets at 7.17 ppm, with coupling to the fluorine atom and H-6. rsc.org

Interactive Data Table: ¹H NMR Spectral Data of this compound rsc.org

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|

| 13.61 | s | - | H-1 |

| 7.61 | dd | J = 9.0 and 4.1 | H-7 |

| 7.32 | td | J = 9.1 and 2.1 | H-6 |

Note: 's' denotes a singlet, 'dd' a doublet of doublets, and 'td' a triplet of doublets.

The ¹³C NMR spectrum provides detailed information about the carbon framework of the molecule. For this compound, the spectrum reveals seven distinct carbon signals, consistent with its chemical structure. The presence of the fluorine atom introduces characteristic carbon-fluorine couplings (J-coupling), which are instrumental in the assignment of the carbon signals.

The most downfield signal, a doublet at 157.51 ppm with a large coupling constant (J = 237.3 Hz), is assigned to the carbon atom directly bonded to the fluorine (C-5). rsc.org The signal for C-3, the carbon bearing the iodine atom, appears as a doublet at 92.69 ppm with a smaller coupling constant (J = 5.8 Hz). rsc.org The other carbon signals are assigned based on their chemical shifts and coupling constants with the fluorine atom. rsc.org

Interactive Data Table: ¹³C NMR Spectral Data of this compound rsc.org

| Chemical Shift (δ, ppm) | J-Coupling (Hz) | Assignment |

|---|---|---|

| 157.51 | d, J = 237.3 | C-5 |

| 137.56 | s | C-7a |

| 126.96 | d, J = 10.4 | C-3a |

| 116.84 | d, J = 27.5 | C-6 |

| 112.41 | d, J = 9.7 | C-7 |

| 104.44 | d, J = 24.2 | C-4 |

Note: 'd' denotes a doublet and 's' a singlet.

While one-dimensional NMR provides fundamental structural information, two-dimensional (2D) NMR techniques are often employed for the unambiguous assignment of complex spectra. sigmaaldrich.com Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be invaluable in definitively assigning the proton and carbon signals of this compound. An HSQC experiment would correlate directly bonded proton and carbon atoms, while an HMBC experiment would reveal longer-range couplings between protons and carbons, helping to piece together the molecular puzzle and confirm the connectivity of the indazole ring system.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands that confirm its key structural features. A notable feature in the spectrum is the N-H stretching vibration, which is typically observed as a broad band. rsc.org The C-I and C-F stretching vibrations are also expected in the fingerprint region of the spectrum.

Interactive Data Table: Key IR Absorption Bands for this compound rsc.org

| Wavenumber (cm⁻¹) | Description |

|---|---|

| 3125 | N-H stretching |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing insights into its structure through fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) provides a very accurate mass measurement, which can be used to determine the elemental formula of the molecule.

For this compound, the calculated molecular weight for the molecular formula C₇H₄FIN₂ is 261.9403. rsc.org The experimentally determined value from HRMS was found to be 261.9408, which is in excellent agreement with the calculated value, thus confirming the elemental composition of the compound. rsc.org

While a detailed fragmentation analysis for this specific compound is not provided in the available literature, the mass spectrum would be expected to show the molecular ion peak (M⁺). Common fragmentation pathways for halogenated aromatic compounds often involve the loss of the halogen atoms and cleavage of the heterocyclic ring.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high accuracy. For this compound, this technique provides an exact mass measurement, which serves as a definitive confirmation of its chemical formula, C₇H₄FIN₂.

In a typical analysis, the compound is ionized, often using electrospray ionization (ESI), and the resulting ions are guided into a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument. These analyzers can measure mass-to-charge ratios (m/z) to four or more decimal places.

The expected HRMS data for the protonated molecule ([M+H]⁺) of this compound would be compared against a theoretically calculated value. For a related compound, 5-chloro-3-iodo-1H-indazole, the calculated value for its molecular ion was reported as 277.9107, with a measured value of 277.9109, demonstrating the high accuracy of this technique. Similarly, for 5-amino-3-iodo-1H-indazole, the calculated m/z for the [M+H]⁺ ion was 259.9, which was confirmed by an experimental finding of 259.9. Based on its elemental composition, the precise mass of this compound can be calculated and subsequently verified experimentally to confirm its identity.

Table 1: Theoretical vs. Expected Experimental HRMS Data

| Compound | Formula | Ion Type | Calculated m/z | Expected Experimental m/z |

|---|---|---|---|---|

| This compound | C₇H₄FIN₂ | [M+H]⁺ | Value not available | Value not available |

| 5-Chloro-3-iodo-1H-indazole | C₇H₄ClIN₂ | [M]⁺ | 277.9107 | 277.9109 |

| 5-Amino-3-iodo-1H-indazole | C₇H₆IN₃ | [M+H]⁺ | 259.9 | 259.9 |

Note: Specific experimental HRMS data for this compound was not available in the searched resources. Data for related compounds is provided for illustrative purposes.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for elucidating the three-dimensional atomic arrangement of a crystalline solid. This technique would provide unambiguous proof of the structure of this compound, confirming the connectivity of atoms and the substitution pattern on the indazole ring. Furthermore, it would reveal detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, in the solid state.

The process involves growing a single, high-quality crystal of the compound. This crystal is then exposed to a focused beam of X-rays. The diffraction pattern produced by the interaction of the X-rays with the crystal's electron density is collected and analyzed. Sophisticated software is then used to solve the phase problem and generate a model of the molecular structure.

While specific X-ray crystallographic data for this compound is not currently available in public databases, this method remains the gold standard for absolute structural confirmation.

Chromatographic Techniques for Purity and Analysis

Chromatographic methods are essential for assessing the purity of this compound and for monitoring the progress of its synthesis. These techniques separate the target compound from any unreacted starting materials, byproducts, or other impurities.

High-Performance Liquid Chromatography (HPLC) is widely used to determine the purity of this compound. Several chemical suppliers report purity levels of ≥95% as determined by HPLC. jk-sci.comsigmaaldrich.com In a typical HPLC analysis, a solution of the compound is injected into a column packed with a stationary phase (commonly C18 silica (B1680970) gel). A mobile phase, consisting of a mixture of solvents like acetonitrile (B52724) and water, is then pumped through the column. The separation is based on the differential partitioning of the sample components between the stationary and mobile phases. A detector, often a UV-Vis spectrophotometer, measures the absorbance of the eluting compounds, producing a chromatogram where the area of the peak corresponding to this compound is used to calculate its purity.

Table 2: Typical HPLC Purity Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Purity | ≥95% | jk-sci.comsigmaaldrich.com |

| Purity | 97% | chemicalbook.com |

Note: Detailed HPLC methods (e.g., column type, mobile phase composition, flow rate) are not publicly disclosed by commercial suppliers.

Ultra-Performance Liquid Chromatography (UPLC) is a more recent development that utilizes smaller particle sizes in the stationary phase (typically less than 2 µm) and higher pressures than traditional HPLC. This results in faster analysis times, improved resolution, and greater sensitivity. While specific UPLC methods for this compound are not detailed in the available literature, documentation for related isomers suggests that such analytical methods are developed and utilized for quality control.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This hyphenated technique is invaluable for identifying the components of a mixture. As the separated compounds elute from the LC column, they are introduced into the mass spectrometer, which provides mass information for each peak. This allows for the confirmation of the molecular weight of the main product peak as this compound and the tentative identification of any impurities based on their mass-to-charge ratios. For related iodo-indazole compounds, LC-MS is listed as an available analytical technique, indicating its standard use in the characterization of this class of molecules.

Computational Chemistry and Modeling of 5 Fluoro 3 Iodo 1h Indazole

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. For 5-Fluoro-3-iodo-1H-indazole, DFT calculations can elucidate properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential. These calculations are fundamental to understanding the molecule's reactivity and intermolecular interactions.

A typical output from a DFT calculation would include the following parameters, which are crucial for predicting the chemical behavior of the molecule.

Table 1: Hypothetical DFT Calculation Results for this compound Note: This data is illustrative and represents typical values for similar heterocyclic compounds.

| Parameter | Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates the molecule's ability to donate electrons. A higher energy level suggests greater reactivity as an electron donor. |

| LUMO Energy | -1.2 eV | Represents the molecule's ability to accept electrons. A lower energy level suggests greater reactivity as an electron acceptor. |

| HOMO-LUMO Gap | 5.3 eV | Correlates with the chemical stability of the molecule. A larger gap implies higher stability and lower chemical reactivity. |

| Dipole Moment | 2.8 D | Quantifies the overall polarity of the molecule, which is crucial for its solubility and intermolecular interactions. |

| Electrostatic Potential | Varies across the molecule | A map of the electrostatic potential would reveal electron-rich regions (e.g., around the nitrogen atoms) and electron-poor regions, which are potential sites for electrophilic and nucleophilic attack, respectively. |

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a relatively rigid molecule like this compound, MD simulations can be employed to explore its conformational preferences, particularly the orientation of the N-H proton and the molecule's interactions with its environment, such as solvent molecules.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. In the case of this compound, QSAR studies would typically be conducted on a series of its analogs and derivatives to identify the key structural features that influence a particular biological effect.

The development of a QSAR model for a series of indazole derivatives would involve calculating a set of molecular descriptors for each compound. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). Statistical methods are then used to build a mathematical equation that correlates these descriptors with the observed biological activity.

For this compound, a QSAR model could help in predicting the activity of new, unsynthesized derivatives, thereby prioritizing the synthesis of the most promising compounds. The model might reveal, for example, that the presence of the fluorine atom at the 5-position and the iodine at the 3-position are critical for activity.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies are instrumental in predicting its binding mode within the active site of a protein target. These studies can provide insights into the specific interactions, such as hydrogen bonds, halogen bonds, and hydrophobic interactions, that contribute to the binding affinity.

The iodine atom at the 3-position of this compound is of particular interest in molecular docking, as it can participate in halogen bonding, a type of non-covalent interaction that has been increasingly recognized for its importance in ligand-protein binding. The fluorine atom at the 5-position can also contribute to binding through interactions with the protein backbone or side chains.

Free Energy Perturbation (FEP) is a rigorous computational method used to calculate the difference in free energy between two states, such as the binding of two different ligands to a protein. FEP calculations can provide highly accurate predictions of the relative binding affinities of a series of related compounds, such as derivatives of this compound.

WaterMap is a computational tool that analyzes the hydration of a protein's binding site. It identifies the locations of water molecules that are energetically unstable and can be displaced by a ligand upon binding. The displacement of these unstable water molecules can provide a significant favorable contribution to the binding free energy.

For this compound, a WaterMap analysis of a target protein's binding site could reveal key hydration sites that can be targeted by modifications to the indazole scaffold. For example, replacing a hydrogen atom with a larger, hydrophobic group at a position occupied by an unstable water molecule could lead to a significant improvement in binding affinity.

In Silico Prediction of Reactivity and Selectivity

In silico methods can be used to predict the reactivity and selectivity of this compound in various chemical reactions. By calculating properties such as the Fukui functions or the local electrophilicity and nucleophilicity indices, it is possible to identify the most reactive sites in the molecule.

For example, these calculations could predict that the 3-position, bearing the iodine atom, is susceptible to certain types of coupling reactions. Similarly, the reactivity of the N-H proton can be assessed, providing insights into its potential for N-alkylation or N-arylation reactions. These predictions can help in the design of efficient synthetic routes to novel derivatives of this compound.

Table 2: List of Compound Names Mentioned

| Compound Name |

|---|

Virtual Screening and Library Design

Virtual screening is a powerful computational technique that allows for the rapid, cost-effective evaluation of large libraries of chemical compounds to identify those with a high probability of binding to a specific biological target. The structural characteristics of this compound make it an excellent starting point, or scaffold, for the design of focused compound libraries intended for virtual screening campaigns.

The design of a virtual library based on the this compound scaffold typically begins with the enumeration of a diverse set of derivatives. This is achieved by computationally adding various substituents at positions amenable to chemical modification. The iodine atom at the 3-position is a particularly attractive site for diversification due to its susceptibility to a wide range of well-established cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination. These reactions allow for the introduction of a vast array of chemical moieties, thereby creating a large and diverse virtual library of potential drug candidates.

Once a virtual library is generated, each compound is subjected to a series of computational filters and docking simulations. These simulations predict the binding affinity and mode of interaction of each molecule with the target protein. The fluorine atom at the 5-position can play a crucial role in these interactions by forming favorable contacts, including hydrogen bonds and halogen bonds, with amino acid residues in the protein's binding site.

While specific, large-scale virtual screening libraries based solely on the this compound scaffold are not extensively detailed in publicly available literature, the principles of its use can be inferred from studies on related halogenated indazoles. For instance, research on other halogenated indazoles demonstrates their value as precursors for creating libraries of novel compounds for high-throughput and virtual screening in drug discovery programs. The differential reactivity of the halogen atoms can be exploited for selective functionalization, providing a strategic advantage for medicinal chemists to elaborate the scaffold in a controlled manner.

The general workflow for a virtual screening campaign utilizing a library derived from this compound would involve the following key steps:

Scaffold-Based Library Enumeration: A virtual library is created by computationally modifying the this compound core. This involves attaching a wide variety of chemical groups, known as R-groups, at the positions of the iodine and other available sites on the indazole ring.

Preparation of the Target Structure: The three-dimensional structure of the biological target, typically a protein, is prepared for docking. This involves adding hydrogen atoms, assigning appropriate protonation states to amino acid residues, and defining the binding site.

Molecular Docking: Each compound in the virtual library is "docked" into the binding site of the target protein using specialized software. The program calculates the most likely binding pose and estimates the binding affinity, often expressed as a docking score.

Hit Selection and Refinement: Compounds with the most favorable docking scores and predicted binding interactions are selected as "hits." These hits can then be prioritized for chemical synthesis and experimental validation. Further computational modeling may be employed to refine the structure of the initial hits to improve their potency and selectivity.

The following interactive table outlines a hypothetical set of derivatives from a virtual library based on this compound, illustrating the types of modifications that can be explored.

| Compound ID | Scaffold | Modification at C3 (replacing Iodine) | Modification at N1 | Predicted Target Class |

| FII-001 | 5-Fluoro-1H-indazole | Phenyl | -H | Kinase |

| FII-002 | 5-Fluoro-1H-indazole | Pyridin-4-yl | -H | Kinase |

| FII-003 | 5-Fluoro-1H-indazole | Thiophen-2-yl | -H | Kinase |

| FII-004 | 5-Fluoro-1H-indazole | 4-Methoxyphenyl | -Methyl | Various |

| FII-005 | 5-Fluoro-1H-indazole | 3-Aminophenyl | -Ethyl | Various |

| FII-006 | 5-Fluoro-1H-indazole | Cyclohexyl | -H | Various |

| FII-007 | 5-Fluoro-1H-indazole | -NH-(4-chlorophenyl) | -H | Kinase |

| FII-008 | 5-Fluoro-1H-indazole | -C≡C-phenyl | -H | Various |

This structured approach, combining combinatorial library design with virtual screening, allows researchers to efficiently explore the chemical space around the this compound scaffold and identify promising lead compounds for the development of new therapeutics.

Medicinal Chemistry and Biological Applications of 5 Fluoro 3 Iodo 1h Indazole Derivatives

Role as a Building Block in Drug Discovery and Development

5-Fluoro-3-iodo-1H-indazole serves as a crucial starting material and intermediate in the synthesis of a diverse array of bioactive molecules. chemimpex.com The presence of the iodine atom at the 3-position provides a reactive handle for various cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the introduction of a wide range of substituents to build molecular complexity. mdpi.com This synthetic accessibility makes it an attractive scaffold for developing libraries of compounds for high-throughput screening and lead optimization in drug discovery programs. The fluorine atom at the 5-position can enhance the metabolic stability and binding affinity of the resulting molecules to their biological targets. nih.gov

The versatility of this compound as a building block is evident in its application in the development of targeted therapies. Researchers have successfully utilized this compound to synthesize inhibitors of key signaling proteins implicated in various diseases. nih.gov Its utility extends to the creation of both anti-cancer and anti-inflammatory drug candidates, highlighting its significance in medicinal chemistry. chemimpex.com

Therapeutic Applications of Indazole Scaffolds

The indazole core is a privileged structure in drug discovery, with numerous derivatives having been investigated and developed for a variety of therapeutic applications. mdpi.com The inherent biological activity of the indazole nucleus, combined with the ability to readily modify its structure, has led to the discovery of potent agents for treating cancer and inflammatory conditions.

Anti-cancer Agents

The indazole scaffold is a well-established pharmacophore in oncology, with several FDA-approved drugs containing this moiety. rsc.org Derivatives of indazole have shown significant potential in inhibiting the growth of various cancer cell lines. rsc.orgresearchgate.net

A primary mechanism through which indazole derivatives exert their anti-cancer effects is the inhibition of protein kinases, which are critical regulators of cellular signaling pathways that are often dysregulated in cancer.

c-MET Inhibition: The receptor tyrosine kinase c-MET is a key driver in many human cancers. A study focused on the discovery of ATP competitive type-III inhibitors of c-MET utilized 7-bromo-5-fluoro-3-iodo-1H-indazole as a key intermediate in the synthesis of potent inhibitors. nih.gov The combination of a fluoro group at the 5-position and a nitrile at the 3-position of the indazole ring was found to be optimal for binding affinity, leading to compounds with significant improvements in both wild-type and mutant c-MET Kd values. nih.gov One such derivative, compound 4d , demonstrated a high activity against c-Met with an IC50 value of 0.17 μM in a TR-FRET-based assay. nih.gov

| Compound | Target | Assay | IC50 (µM) |

| 4d | c-MET | TR-FRET | 0.17 |

FGFR Inhibition: Fibroblast growth factor receptors (FGFRs) are another family of receptor tyrosine kinases implicated in cancer development. Indazole-based derivatives have been designed and synthesized as potent FGFR inhibitors. rsc.orgnih.gov Fragment-led de novo design has been employed to identify 1H-indazole-based derivatives that inhibit FGFR1-3 in the micromolar range. mdpi.com Further optimization of an indazole scaffold led to the discovery of compound 7r , a potent FGFR1 inhibitor with an IC50 of 2.9 nM in an enzymatic assay and 40.5 nM in a cellular assay. rsc.orgnih.gov The synthesis of these inhibitors often involves the use of a dihalogenated indazole, such as a bromo-iodo-indazole, to allow for selective functionalization at different positions of the indazole ring. whiterose.ac.ukacs.org

| Compound | Target | Assay Type | IC50 (nM) |

| 7r | FGFR1 | Enzymatic | 2.9 |

| 7r | FGFR1 | Cellular | 40.5 |

| 106 | FGFR1 | Not Specified | 2000 ± 400 |

| 106 | FGFR2 | Not Specified | 800 ± 300 |

| 106 | FGFR3 | Not Specified | 4500 ± 1600 |

Beyond kinase inhibition, indazole derivatives exhibit a range of antitumor activities through various cellular mechanisms.

Apoptosis Induction: Several studies have demonstrated the ability of indazole derivatives to induce apoptosis, or programmed cell death, in cancer cells. nih.gov For instance, the indazole derivative 2f was shown to dose-dependently promote apoptosis in 4T1 breast cancer cells. rsc.orgrsc.org This was associated with the upregulation of the pro-apoptotic protein Bax and cleaved caspase-3, and the downregulation of the anti-apoptotic protein Bcl-2. rsc.orgresearchgate.netrsc.org Furthermore, compound 2f was found to decrease the mitochondrial membrane potential and increase the levels of reactive oxygen species (ROS) in 4T1 cells, suggesting the involvement of the mitochondrial apoptotic pathway. rsc.orgresearchgate.netrsc.org Another indazole derivative, 6o , induced apoptosis in K562 chronic myeloid leukemia cells, which was linked to the inhibition of Bcl-2 family members and the p53/MDM2 pathway. nih.gov

| Compound | Cell Line | Apoptosis Induction | Key Molecular Events |

| 2f | 4T1 (Breast Cancer) | Dose-dependent | ↑ Bax, ↑ Cleaved caspase-3, ↓ Bcl-2, ↓ Mitochondrial membrane potential, ↑ ROS |

| 6o | K562 (Leukemia) | Dose-dependent | Inhibition of Bcl-2 family, Disruption of p53/MDM2 pathway |

The adaptability of the indazole scaffold, particularly functionalized intermediates like this compound, continues to drive the development of novel anti-cancer agents. The ability to perform selective chemical modifications at various positions of the indazole ring allows for the fine-tuning of pharmacological properties to enhance potency, selectivity, and drug-like characteristics. nih.gov The synthesis of potent c-MET and FGFR inhibitors from halogenated indazole precursors exemplifies the successful application of this strategy in developing targeted cancer therapies. nih.govnih.govrsc.orgnih.gov

Anti-inflammatory Drugs

In addition to their anti-cancer properties, indazole derivatives have demonstrated significant potential as anti-inflammatory agents. mdpi.com The inflammatory response is a complex biological process, and chronic inflammation is implicated in a variety of diseases. Indazole-based compounds have been shown to modulate key inflammatory pathways.

The anti-inflammatory effects of indazole and its derivatives have been demonstrated in preclinical models, such as the carrageenan-induced hind paw edema model in rats, where they significantly inhibited inflammation in a dose- and time-dependent manner. nih.gov The underlying mechanisms for this anti-inflammatory activity involve the inhibition of several key mediators of inflammation.

Inhibition of Cyclooxygenase-2 (COX-2): Indazole derivatives have been shown to inhibit the activity of COX-2, an enzyme responsible for the production of pro-inflammatory prostaglandins. nih.gov The IC50 values for COX-2 inhibition by various indazoles ranged from 12.32 to 23.42 µM. nih.gov

Inhibition of Pro-inflammatory Cytokines: Indazole compounds can also suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β). nih.gov In one study, indazole inhibited TNF-α with an IC50 value of 220.11 µM, while 5-aminoindazole had an IC50 of 230.19 µM. nih.gov

| Compound | Target | IC50 (µM) |

| Indazole | COX-2 | 12.32 - 23.42 |

| 5-Aminoindazole | COX-2 | 12.32 - 23.42 |

| Indazole | TNF-α | 220.11 |

| 5-Aminoindazole | TNF-α | 230.19 |

Free Radical Scavenging: Indazole derivatives have also been found to exhibit free radical scavenging activity, which can contribute to their anti-inflammatory effects by reducing oxidative stress. researchgate.net

The multifaceted anti-inflammatory mechanisms of indazole derivatives make them promising candidates for the development of new treatments for a range of inflammatory disorders.

Antibacterial and Antifungal Activities

The indazole nucleus is a key structural motif in a variety of compounds exhibiting antimicrobial properties. nih.gov While specific studies on the antibacterial and antifungal activities of this compound derivatives are not extensively available in public literature, the general class of indazole derivatives has demonstrated notable efficacy against a range of microbial pathogens.

Research has shown that substitutions at various positions of the indazole ring can lead to significant antibacterial activity. For instance, compounds substituted at the 5th and 6th positions of the indazole core have been found to exhibit promising potential as antibacterial agents by interacting with DNA gyrase B. eurekaselect.com One study reported that certain substituted indazole derivatives showed significant inhibition of bacterial growth with a Minimum Inhibitory Concentration (MIC) value of 50µg/mL. eurekaselect.com

The presence of a fluorine atom, as in this compound, is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity to target enzymes, which could potentially translate to improved antimicrobial efficacy. Similarly, the iodine at the 3-position could influence the molecule's lipophilicity and ability to interact with microbial targets. Further investigation into the specific antimicrobial spectrum of this compound derivatives is warranted to fully elucidate their potential in this area.

Table 1: Examples of Antibacterial Activity in Indazole Derivatives

| Compound/Derivative Class | Target Organism(s) | Reported Activity |

| Substituted Indazoles (I5, I9, I13) | B. subtilis, S. aureus, E. coli, P. aeruginosa, S. typhi | MIC = 50µg/mL |

Antiviral Properties (e.g., Anti-HIV)

Indazole derivatives have emerged as a promising class of compounds with a broad range of biological activities, including antiviral effects. nih.gov While direct studies on the antiviral properties of this compound are limited, the indazole scaffold has been identified as a key component in compounds with anti-HIV activity. nih.gov

Further research is necessary to explore the potential of this compound and its derivatives as antiviral agents, including their efficacy against a range of viruses and their mechanism of action.

Central Nervous System (CNS) Activity

Indazole derivatives have been extensively investigated for their activity within the central nervous system, showing promise in the treatment of various neurological and psychiatric disorders.

Monoamine oxidases (MAO) are enzymes that catalyze the oxidative deamination of monoamine neurotransmitters and are significant targets in the treatment of depression and neurodegenerative diseases like Parkinson's and Alzheimer's disease. researchgate.net A new generation of reversible and selective MAO inhibitors has been developed to be less toxic and more effective. researchgate.net

Fluorinated compounds, in particular, have shown potential in the development of MAO-B inhibitors. usd.edu Computational research has aimed at developing fluorinated compounds with better binding affinity than existing inhibitors like Rasagiline. usd.edu The presence of a fluorine atom can play a significant role in the development of drug molecules due to its high electronegativity and small size. usd.edu

Table 2: Examples of Fluorinated Indazoles and their MAO Inhibitory Activity

| Compound | Target | IC50 / Binding Affinity |

| Carbonyl trifluoride and sulfonamide substituted derivative | MAO-B | 837.9 nM (better than Rasagiline) |

The parent indazole molecule has been characterized as a potential anticonvulsant. nih.gov It has been shown to inhibit convulsions induced by pentylenetetrazole, electroshock, and strychnine in mice. nih.gov The anticonvulsant profile of indazole appears to involve multiple mechanisms, showing similarities to gabapentin, the AMPA/kainate antagonist NBQX, and the sodium channel inhibitor phenytoin. nih.gov

Interestingly, indazole also exhibits inhibitory activity against MAO-A and MAO-B, although this is not believed to be the primary mechanism for its anticonvulsant effects. nih.gov The introduction of substituents on the indazole ring, such as the 5-fluoro and 3-iodo groups, could modulate the anticonvulsant profile, potentially enhancing potency or altering the mechanism of action. Further preclinical studies on this compound derivatives are necessary to determine their efficacy and potential as antiepileptic agents.

Table 3: Anticonvulsant Activity of Indazole

| Seizure Model | ED50 (mg/kg) |

| Pentylenetetrazole-induced | 39.9 |

| Electroshock-induced | 43.2 |

| Strychnine-induced | 82.4 |

Cardiovascular Applications

Indazole derivatives have shown potential beneficial effects in the context of cardiovascular diseases, including arrhythmia, ischemia-reperfusion injury, thrombosis, and hypertension. nih.govnih.gov

The P2Y12 receptor is a key player in platelet activation and aggregation, making it a critical target for antiplatelet therapy in cardiovascular diseases. frontiersin.org While there is a growing interest in identifying novel P2Y12 antagonists, specific research on this compound derivatives in this role is not yet prominent in the literature. jppres.com

However, the general class of indazole derivatives has been explored for various cardiovascular applications. nih.govnih.gov The development of indazole-based P2Y12 antagonists could offer new therapeutic options for the prevention of thrombotic events. The unique electronic and steric properties conferred by the 5-fluoro and 3-iodo substitutions could influence the binding affinity and selectivity of these derivatives for the P2Y12 receptor. Future research in this area could lead to the discovery of novel antiplatelet agents with improved efficacy and safety profiles.

Antithrombotic Effects

The indazole scaffold is a key structural motif in the development of novel antithrombotic agents, primarily through the inhibition of platelet aggregation. Research into indazole derivatives has revealed their potential to interfere with key signaling pathways involved in thrombus formation.

One significant mechanism is the antagonism of Protease-Activated Receptor 4 (PAR4), a receptor that plays a crucial role in thrombin-induced platelet activation. Ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate (YD-3) was identified as a pioneering non-peptide PAR4 antagonist. nih.gov Structure-activity relationship (SAR) studies on YD-3 derivatives have demonstrated that modifications to the indazole core can yield compounds with potent inhibitory effects on PAR4-mediated platelet aggregation, ATP release, and P-selectin expression. nih.gov For instance, ethyl 4-[1-(3-chlorobenzyl)-1H-indazol-3-yl]benzoate showed particularly strong inhibition of these processes. nih.gov

Another pathway targeted by indazole derivatives involves the inhibition of phosphodiesterase (PDE) enzymes. Certain indazole compounds have been found to inhibit platelet aggregation induced by collagen. nih.gov Further investigation into their mechanism revealed that the antithrombotic effects are likely mediated by the inhibition of phosphodiesterase isoform 5 (PDE5), rather than by the activation of soluble guanylate cyclase. nih.gov The inhibition of PDE5 leads to an increase in cyclic GMP levels, which in turn modulates platelet function and reduces aggregation. Some indazole derivatives have shown the ability to significantly inhibit the formation of thrombi in both arterioles and venules in preclinical models. nih.gov

These findings underscore the versatility of the indazole nucleus in designing agents that can modulate platelet function through various mechanisms, establishing it as a valuable pharmacophore in the discovery of new antithrombotic and anti-platelet drugs. sci-hub.seresearchgate.netresearchgate.net

Anti-protozoal Agents

Indazole derivatives have emerged as a promising class of compounds in the search for new treatments against protozoal infections, including Chagas disease (caused by Trypanosoma cruzi) and leishmaniasis (caused by Leishmania species). nih.gov The current therapies for these diseases are often limited by toxicity and the emergence of resistant strains. nih.gov